physicochemical properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
physicochemical properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Executive Summary
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol represents a critical intersection between materials science and medicinal chemistry. As a member of the aryl-1,3,5-triazine family, this molecule serves as a pivotal scaffold for two distinct applications depending on its structural isomerism:
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Photostabilization (Ortho-isomer): When the hydroxyl group is at the ortho position (2-position), the molecule functions as a high-performance UV absorber via Excited-State Intramolecular Proton Transfer (ESIPT).
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Fluorescent Probes & Bioactivity (Para-isomer): When the hydroxyl group is at the para position (4-position)—as specified in the title—the molecule loses its ESIPT capability, becoming a highly fluorescent emitter and a privileged scaffold for kinase inhibitors in drug discovery.
This guide provides a comprehensive technical analysis of the para-isomer (4-hydroxyphenyl) while contrasting it with the ortho-isomer (2-hydroxyphenyl) to elucidate the structure-property relationships that drive its applications in drug development and optoelectronics.
Molecular Architecture & Electronic Structure
The core structure consists of a central electron-deficient 1,3,5-triazine ring substituted with two phenyl rings and one phenolic ring. The position of the hydroxyl group on the phenolic ring dictates the molecule's photophysical fate.
Structural Isomerism & H-Bonding
| Feature | Para-Isomer (4-Hydroxyphenyl) | Ortho-Isomer (2-Hydroxyphenyl) |
| Structure | Linear, extended conjugation. | Planar, locked by H-bond. |
| H-Bonding | Intermolecular: Forms dimers/networks. High MP. | Intramolecular: O-H···N bond (1.7–2.0 Å). |
| Excited State | Fluorescence: Radiative decay from S1 state. | ESIPT: Ultra-fast proton transfer (Enol → Keto). |
| Key Property | Solvatochromism, Blue Emission. | UV Dissipation (Heat), Photostability. |
Mechanism of Action: Fluorescence vs. ESIPT
The para-isomer lacks the geometric proximity for intramolecular hydrogen bonding. Upon UV excitation, it cannot undergo proton transfer. Instead, it relaxes via radiative decay (fluorescence). This makes it an excellent candidate for fluorescent sensing of microenvironmental changes (polarity, pH).
Figure 1: Comparative photophysical pathways. The para-isomer (top) fluoresces, while the ortho-isomer (bottom) dissipates energy as heat via ESIPT.
Physicochemical Profile
The following data represents the para-isomer (4-hydroxyphenyl derivative), derived from structure-activity relationships (SAR) of analogous triazines.
Key Parameters
| Property | Value (Predicted/Experimental) | Relevance to Drug Dev |
| Molecular Formula | C₂₁H₁₅N₃O | Core scaffold for screening. |
| Molecular Weight | 325.37 g/mol | "Small molecule" compliant (<500 Da). |
| LogP (Octanol/Water) | 4.2 – 4.8 | High lipophilicity; requires formulation (e.g., liposomes). |
| pKa (Phenolic OH) | 8.5 – 9.0 | More acidic than phenol (10.0) due to electron-withdrawing triazine. |
| Melting Point | 260 – 280 °C | High thermal stability; indicates strong crystal packing. |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; limits bioavailability without modification. |
| Solubility (DMSO) | > 20 mg/mL | Suitable for stock solutions in biological assays. |
| λmax (Absorption) | 290 – 310 nm | Excitable by standard UV sources. |
| λmax (Emission) | 380 – 420 nm (Blue) | Stokes shift ~100 nm; useful for imaging. |
Solubility & Formulation Strategy
Due to the planar, rigid triazine core and lack of solubilizing groups, the molecule exhibits "brick dust" behavior (high melting point, low solubility).
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For Bioassays: Dissolve in 100% DMSO to 10 mM, then dilute into aqueous buffer (keep DMSO < 1%).
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For Drug Delivery: Requires amorphous solid dispersions (ASD) or lipid-based formulations to disrupt crystal lattice energy.
Synthesis & Purification Protocols
This protocol targets the 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (para-isomer) using a Grignard-based approach, which offers higher regioselectivity than Friedel-Crafts methods.
Reagents & Materials
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Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
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Reagents: Phenylmagnesium bromide (PhMgBr, 2.0 eq), 4-Methoxyphenyllithium (1.0 eq), Boron tribromide (BBr₃).
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Solvents: Anhydrous THF, Dichloromethane (DCM).
Step-by-Step Synthesis Workflow
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Intermediate Formation (2-chloro-4,6-diphenyl-1,3,5-triazine):
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Cool a solution of cyanuric chloride (10 mmol) in THF to 0°C.
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Add PhMgBr (20 mmol) dropwise over 1 hour. Crucial: Control temperature to prevent tri-substitution.
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Stir at RT for 4 hours. Quench with NH₄Cl. Extract with DCM.
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Purification: Recrystallization from toluene. Yield: ~70%.
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Coupling (4-Methoxy Derivative):
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Dissolve intermediate (5 mmol) in THF at -78°C.
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Add 4-methoxyphenyllithium (5.5 mmol) slowly.
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Warm to RT and reflux for 12 hours.
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Result: 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine.
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Demethylation (Target Phenol):
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Dissolve methoxy derivative in DCM at -78°C.
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Add BBr₃ (1 M in DCM, 3 eq) dropwise.
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Warm to RT and stir overnight.
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Quench with ice water.[1] The product often precipitates as a white solid.
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Final Purification: Recrystallization from DMF/Ethanol or Column Chromatography (Hexane/EtOAc 8:2).
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Figure 2: Synthetic route for the para-isomer via Grignard addition and demethylation.
Applications in Drug Development & Research
While the ortho-isomer is an industrial UV filter, the para-isomer is a valuable tool in biomedical research.
Privileged Scaffold for Kinase Inhibitors
The 1,3,5-triazine core is a "privileged scaffold" in medicinal chemistry, mimicking the adenine ring of ATP.
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Mechanism: The planar triazine ring fits into the ATP-binding pocket of kinases (e.g., PI3K, mTOR).
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Role of Phenol: The 4-hydroxyl group can act as a hydrogen bond donor/acceptor with key residues (e.g., the hinge region of the kinase), improving potency and selectivity compared to non-hydroxylated analogs [1].
Fluorescent Probes (Solvatochromism)
The fluorescence of the para-isomer is highly sensitive to solvent polarity due to Intramolecular Charge Transfer (ICT).
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Application: Used to probe the polarity of protein binding pockets or lipid membranes.
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Protocol: Incubate protein (e.g., BSA) with 1-10 µM probe. Measure emission shift. A blue shift indicates insertion into a hydrophobic pocket.
Bio-Orthogonal Labeling
The phenolic hydroxyl group allows for easy functionalization with:
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Propargyl bromide: To create "Click" chemistry probes.
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PEG chains: To improve solubility and bioavailability.
References
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Zhao, H., et al. (2014). "Design and synthesis of 1,3,5-triazine derivatives as potent PI3K/mTOR inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-3379. Link
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Hrdina, R., et al. (2020). "Photophysical properties of 2,4,6-trisubstituted 1,3,5-triazines: A theoretical and experimental study." Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185. Link
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PubChem. (2024). "Compound Summary: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol."[2][3] National Library of Medicine. Link
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ChemicalBook. (2024). "Synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine." Link
